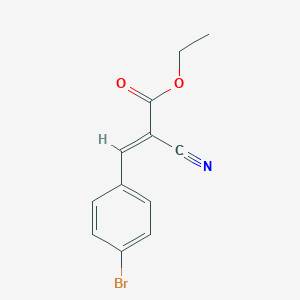

(E)-3-(4-溴苯基)-2-氰基丙烯酸乙酯

描述

The compound (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate is a cyanoacrylate derivative with a bromine substituent on the phenyl ring. While the provided papers do not directly discuss this compound, they provide insights into similar structures and their properties. The first paper discusses the synthesis of isomeric intermediates related to ethyl/methyl-2-cyanoacrylate derivatives and their application in fluorescence and anti-cancer activity . The second paper focuses on the vibrational frequency analysis and theoretical studies of a methoxyphenyl variant of a similar ethyl-2-cyanoacrylate compound . These studies can provide a foundational understanding of the chemical behavior and properties of the (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate molecule.

Synthesis Analysis

The synthesis of related cyanoacrylate compounds involves the creation of E and Z isomeric intermediates, which can be further converted into their respective diethyl/dimethyl bis(cyanoacrylate) derivatives . The process is stereoselective, allowing for the controlled production of specific isomers, which can significantly influence the compound's properties, such as fluorescence and biological activity. Although the exact synthesis of (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate is not detailed, similar strategies could potentially be applied to synthesize this compound with desired stereochemistry.

Molecular Structure Analysis

The molecular structure of cyanoacrylate derivatives is crucial in determining their physical, chemical, and biological properties. The second paper provides a comprehensive analysis of the vibrational frequencies, IR intensities, Raman activities, and optimized geometric parameters of a related compound using density functional theory (DFT) . These theoretical calculations can be used to predict the molecular structure and behavior of (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate, as the presence of a bromine atom instead of a methoxy group would influence the electronic distribution and molecular interactions.

Chemical Reactions Analysis

Cyanoacrylate compounds are known for their reactivity due to the electron-withdrawing cyano group and the alkene moiety. The first paper indicates that the configuration of the isomers can affect their reactivity, as seen in the anti-cancer activity of the E, Z isomer . While the specific chemical reactions of (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate are not discussed, it can be inferred that the compound may participate in similar reactions, and its reactivity could be influenced by the presence of the bromine atom and the stereochemistry of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylate derivatives are closely related to their molecular structure. The vibrational frequency analysis and DFT studies provide insights into the electronic properties, such as HOMO-LUMO energy gaps, which can be indicative of chemical stability and reactivity . The presence of a bromine atom in (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate would likely affect its physical properties, such as boiling point, melting point, and solubility, as well as its chemical properties, including reactivity and potential biological activities.

科学研究应用

立体选择性合成和抗癌活性: 相关化合物乙基/甲基-2-氰基-3-(5-甲酰-1-(4-碘苯基)-1H-吡咯-2-基)丙烯酸酯已经合成,并显示出构型控制的荧光特性和对人鼻咽癌的选择性抗癌活性 (Irfan 等人,2021)。

在激酶抑制剂中的应用: 一项研究开发了一种一锅三组分的 Wittig-SNAr 方法来制备 (E)-3-[4-(吗啉-1-基)-3-硝基苯基]丙烯酸乙酯及其类似物,它们是 aurora 2 激酶抑制剂的中间体 (Xu 等人,2015)。

医学应用中的细胞毒性测试: 已经使用对人口腔成骨细胞的直接接触法评估了 2-氰基丙烯酸乙酯的细胞毒性,表明其生物相容性和在骨移植固定中的潜在用途 (de Melo 等人,2013)。

药物化学中的合成和生物活性: 从 2-氰基丙烯酸乙酯合成的含三氟甲基苯基部分的一系列 2-氰基丙烯酸酯被发现对 PC3 和 A431 细胞具有很高的抗肿瘤活性 (Song 等人,2005)。

外科应用中的组织病理学效应: 已经研究了 2-氰基丙烯酸乙酯胶作为心血管和胸外科组织粘合剂时组织病理学效应,与传统的缝合组织相比,没有显着的组织病理学差异 (Kaplan 等人,2004)。

化学转化和聚合: 关于氰基丙烯酸乙酯 (ECA) 与膦和胺反应的研究揭示了反应性和不同化合物形成的显着差异,包括氨基氰基丙酸酯和聚合物 (Klemarczyk, 2001)。

作用机制

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can inhibit certain enzymes, thereby altering cellular processes .

Biochemical Pathways

Related compounds have been found to influence pathways such as the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Similar compounds have been found to exhibit certain pharmacokinetic properties, including absorption and metabolism .

Result of Action

Similar compounds have been found to exhibit anticancer and antiproliferative activities .

Action Environment

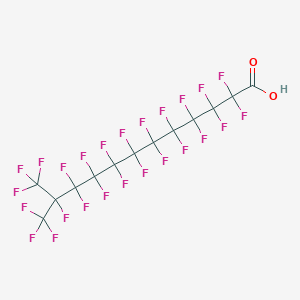

Environmental factors can influence the action, efficacy, and stability of (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate. For instance, certain flame retardants, such as polybrominated diphenyl ethers, are extremely persistent in the environment, causing serious environmental risks .

属性

IUPAC Name |

ethyl (E)-3-(4-bromophenyl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGTUYOCBQBORS-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)Br)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418815 | |

| Record name | NSC637299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate | |

CAS RN |

18861-58-0 | |

| Record name | NSC637299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

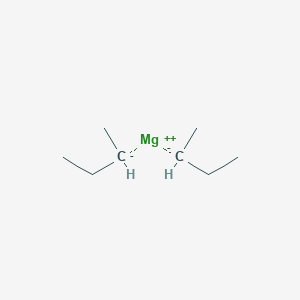

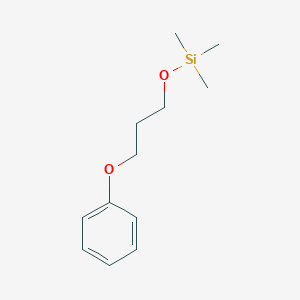

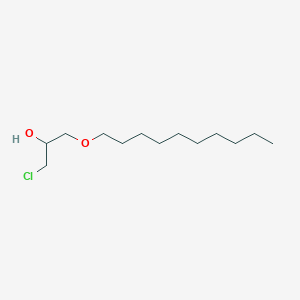

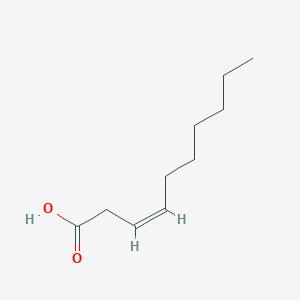

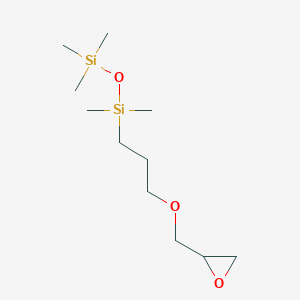

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。